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Compound of Interest

Compound Name: Navitoclax-d8

Cat. No.: B565182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Navitoclax

and its deuterated analog, Navitoclax-d8. While direct comparative clinical studies are not

available due to the primary use of Navitoclax-d8 as an internal standard in analytical assays,

this document synthesizes available pharmacokinetic data for Navitoclax and explores the

scientifically established effects of deuteration on drug metabolism and pharmacokinetics to

infer a comparative profile for Navitoclax-d8.

Executive Summary
Navitoclax is an orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2)

family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w. It is under investigation for

the treatment of various cancers. Navitoclax-d8 is a deuterated version of Navitoclax, where

eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is primarily

utilized to create a stable internal standard for the accurate quantification of Navitoclax in

biological samples using mass spectrometry.

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic

properties of a drug molecule, primarily by slowing down its metabolism. This phenomenon,

known as the kinetic isotope effect, can lead to a longer half-life, increased exposure (AUC),

and potentially altered metabolic pathways. This guide will present the known pharmacokinetic

parameters of Navitoclax and discuss the anticipated, yet not clinically tested, pharmacokinetic

profile of Navitoclax-d8 based on established principles of drug deuteration.
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Pharmacokinetic Data of Navitoclax
The pharmacokinetic profile of Navitoclax has been characterized in several Phase 1 clinical

trials involving patients with various malignancies. The data presented below is a summary of

key pharmacokinetic parameters observed in these studies. It is important to note that these

parameters can vary depending on the patient population, dosing schedule, and co-

administered drugs.

Pharmacokinetic
Parameter

Value Study Population / Dosing

Time to Maximum

Concentration (Tmax)
~6 - 7 hours

Patients with relapsed or

refractory CD20+ lymphoid

malignancies receiving daily

Navitoclax.[1]

Oral Clearance (CL/F)
Varies with dose and patient

characteristics

Data from 256 patients

showed age as a significant

covariate, with clearance

decreasing with age.[2]

Area Under the Curve (AUC)
Dose-proportional increases

observed

Effective exposure of 55–88

µg·hr/mL was achieved at

doses of at least 315 mg/day

in patients with lymphoid

malignancies.[3]

Elimination Negligible renal elimination
Navitoclax could not be

detected in urine.[3]

Drug Interactions

No apparent pharmacokinetic

interaction with rituximab,

irinotecan, or erlotinib.[1][4][5]

Co-administration with

docetaxel appeared to slightly

reduce the exposure of both

drugs.[6][7]

Various cancer patient

populations.
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The Impact of Deuteration on Pharmacokinetics:
The Case of Navitoclax-d8
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can have a

profound impact on a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than

the carbon-hydrogen (C-H) bond. Since many drug metabolism reactions, particularly those

mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, substituting

deuterium at a site of metabolic attack can slow down the rate of metabolism.[1][2][6][8]

While specific pharmacokinetic studies on Navitoclax-d8 as a therapeutic agent have not been

published, the following effects can be anticipated based on the principles of deuteration:

Reduced Metabolism: If the deuterated positions in Navitoclax-d8 are sites of significant

metabolic activity for Navitoclax, a decreased rate of metabolism would be expected.

Increased Half-Life: A slower metabolism would lead to a longer terminal half-life for

Navitoclax-d8 compared to Navitoclax.

Increased Exposure (AUC): Reduced clearance would result in a higher area under the

concentration-time curve (AUC), meaning greater overall drug exposure.

Altered Metabolite Profile: Deuteration can sometimes shift metabolism to alternative

pathways, potentially leading to a different metabolite profile and, in some cases, reduced

formation of toxic metabolites.[1]

It is crucial to reiterate that these are theoretical advantages and would require dedicated

clinical studies to be confirmed for Navitoclax-d8.

Experimental Protocols
Quantification of Navitoclax in Human Plasma using LC-
MS/MS
The following is a detailed protocol for the quantification of Navitoclax in human plasma, a

method in which Navitoclax-d8 serves as a crucial internal standard.

1. Sample Preparation:
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A 50 μL aliquot of a plasma sample is transferred to a borosilicate glass test tube.

200 μL of acetonitrile containing the internal standard (500 ng/mL of Navitoclax-d8) is

added. For blank samples, 200 μL of acetonitrile without the internal standard is used.

The samples are vortex-mixed to ensure thorough mixing.

The mixture is then centrifuged at 1200 ×g for 10 minutes at ambient temperature to

precipitate proteins.

The resulting supernatant is carefully transferred to an autosampler vial.

A 5 μL volume of the supernatant is injected into the LC-MS/MS system. The autosampler is

maintained at approximately 5 °C.[9]

2. Liquid Chromatography:

Column: Waters Acquity UPLC BEH C18 analytical column.

Mobile Phase: Isocratic flow (the exact composition is method-specific but typically involves

a mixture of organic and aqueous solvents).

Run Time: The total analytical run time is 3.0 minutes.

Retention Times: Both Navitoclax and the internal standard, Navitoclax-d8, have a retention

time of approximately 1.0 minute.

Diversion: The column eluent is diverted to waste for the initial 0.6 minutes and the final 0.8

minutes of each injection to avoid instrument contamination.[9]

3. Mass Spectrometry:

Instrument: Sciex 4500 triple quadrupole mass spectrometer.

Ion Source: Turbo V ion source.

Ionization Mode: Positive electrospray ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).[9]

4. Clinical Pharmacokinetic Study Design (Example from NCT00406809):

Patient Population: Patients with relapsed or refractory lymphoid malignancies.

Dosing Schedules:

Intermittent: Once daily for the first 14 days of a 21-day cycle.

Continuous: Once daily for 21 days of a 21-day cycle.

Sample Collection: Blood samples for pharmacokinetic analysis were collected at various

time points, including pre-dose and at multiple intervals post-dose. A 24-hour urine collection

was also performed.

Analysis: Navitoclax levels were determined using a liquid chromatography method with

tandem mass spectrometric detection. Pharmacokinetic parameters such as Cmax, Tmax,

oral clearance (CL/F), and AUC were calculated.[10][11]
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Caption: Navitoclax inhibits Bcl-2, Bcl-xL, and Bcl-w, promoting apoptosis.
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Caption: Workflow for a comparative pharmacokinetic study of Navitoclax and Navitoclax-d8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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